molecular formula C13H13ClN2O B8650808 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea CAS No. 13908-57-1

1-(2-chloroethyl)-3-(naphthalen-2-yl)urea

Cat. No.: B8650808
CAS No.: 13908-57-1
M. Wt: 248.71 g/mol
InChI Key: BMPINTUZIXWLFQ-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-3-(naphthalen-2-yl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a 2-chloroethyl group and a 2-naphthyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea typically involves the reaction of 2-chloroethylamine with 2-naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroethylamine+2-naphthyl isocyanateUrea, 1-(2-chloroethyl)-3-(2-naphthyl)-\text{2-chloroethylamine} + \text{2-naphthyl isocyanate} \rightarrow \text{this compound} 2-chloroethylamine+2-naphthyl isocyanate→Urea, 1-(2-chloroethyl)-3-(2-naphthyl)-

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and as a reagent in chemical reactions.

Biology: In biological research, this compound may be used to study the effects of urea derivatives on biological systems. It can serve as a model compound for investigating the interactions of urea-based molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea involves its interaction with molecular targets in biological systems. The compound may exert its effects through the following pathways:

    Binding to Proteins: The compound can bind to specific proteins, altering their function and activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

  • Urea, 1-(2-chloroethyl)-3-(2-phenyl)-
  • Urea, 1-(2-chloroethyl)-3-(2-tolyl)-
  • Urea, 1-(2-chloroethyl)-3-(2-anisyl)-

Comparison: 1-(2-chloroethyl)-3-(naphthalen-2-yl)urea is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. Compared to similar compounds with phenyl, tolyl, or anisyl groups, the naphthyl group provides enhanced aromaticity and potential for π-π interactions. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

CAS No.

13908-57-1

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

1-(2-chloroethyl)-3-naphthalen-2-ylurea

InChI

InChI=1S/C13H13ClN2O/c14-7-8-15-13(17)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H2,15,16,17)

InChI Key

BMPINTUZIXWLFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Chloro-2-isocyanato-ethane (0.81 mL, 9.42 mmol) was added dropwise to a stirred solution of naphthalen-2-ylamine (900 mg, 6.28 mmol) in toluene (50 mL) over a period of 30 minutes at 0° C. The reaction temperature was maintained at room temperature for 5 hours. The reaction was monitored by TLC (5% MeOH in chloroform). The reaction mixture was filtered, washed with toluene and dried under reduced pressure to afford 1.3 g (83% yield) of 1-(2-chloro-ethyl)-3-naphthalen-2-yl-urea.
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900 mg
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50 mL
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solvent
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